Arecoline hydrobromide is a highly water-soluble, crystalline hydrobromide salt of the natural alkaloid arecoline, functioning as a potent muscarinic acetylcholine receptor partial agonist. In commercial and research procurement, the hydrobromide salt is the universally preferred form due to its superior solid-state stability, reliable gravimetric handling, and immediate aqueous solubility (up to 100 mM) without the need for complex co-solvents. By neutralizing the basic pyrrolidine nitrogen with hydrobromic acid, manufacturers convert the volatile, oily free base into a stable, crystalline powder (melting point 170–172°C) that resists rapid atmospheric degradation. This structural stabilization makes Arecoline hydrobromide the standard choice for neuropharmacological modeling, smooth muscle contraction assays, and the development of transdermal or aqueous drug delivery systems where precise dosing and formulation shelf-life are critical .
Substituting Arecoline hydrobromide with its free base or other muscarinic agonists introduces severe handling and experimental reproducibility risks. Arecoline free base is an oily, volatile liquid at room temperature (melting point <25°C) that is highly sensitive to oxidation and pH fluctuations, making accurate weighing and long-term storage nearly impossible for standard laboratories. Furthermore, while other muscarinic agonists such as pilocarpine are often considered in-class substitutes, they possess distinct receptor subtype binding profiles and lower affinities for specific muscarinic targets like M1 and M3. Attempting to use the free base requires complex acid-base extractions and immediate use, whereas substituting with a different agonist alters the fundamental pharmacological baseline, leading to inconsistent downstream data in cholinergic signaling models [1].
The physical state of a compound dictates its utility in precise analytical and formulation workflows. Arecoline free base is an oily liquid at room temperature with a melting point below 25°C, making it prone to volatility and difficult to weigh accurately. In contrast, Arecoline hydrobromide is a stable, crystalline solid with a melting point of 170–172°C. This massive thermal shift ensures that the hydrobromide salt can be stored, handled, and weighed gravimetrically without the rapid degradation or mass loss associated with the free base oil[1].
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 170–172°C (Crystalline solid) |
| Comparator Or Baseline | Arecoline free base (<25°C, Oily liquid) |
| Quantified Difference | >145°C increase in melting point |
| Conditions | Standard ambient laboratory conditions |
Eliminates the need for specialized liquid handling and prevents degradation during storage, ensuring reproducible batch-to-batch dosing.
Arecoline compounds are highly sensitive to their vehicle environment, particularly near their pKa of 6.84. When formulated in aqueous solutions, Arecoline hydrobromide demonstrates exceptional stability under mildly acidic conditions. In a pH 5.5 phosphate buffer, Arecoline hydrobromide retains 98.9% of its active concentration after 72 hours of incubation. In contrast, the free base is highly unstable in aqueous environments without immediate pH adjustment, rapidly degrading and complicating long-term experimental or transdermal patch formulations [1].
| Evidence Dimension | Residual drug retention in aqueous solution |
| Target Compound Data | 98.9% retention |
| Comparator Or Baseline | Arecoline free base (Rapid aqueous degradation near pKa 6.84) |
| Quantified Difference | Near-quantitative stability (98.9%) over 3 days for the HBr salt |
| Conditions | pH 5.5 phosphate buffer, 72 hours incubation |
Allows researchers and formulators to prepare stable aqueous stock solutions and delivery vehicles without rapid loss of the active pharmaceutical ingredient.
As a muscarinic agonist, the value of Arecoline hydrobromide lies in its potent receptor activation profile. In vitro assays demonstrate that Arecoline hydrobromide achieves nanomolar half-maximal effective concentrations (EC50) at key muscarinic receptor subtypes, specifically 7.0 nM at M1 and 11.0 nM at M3. This high potency allows for robust cholinergic stimulation at significantly lower concentrations than many generic parasympathomimetic benchmarks, minimizing off-target effects and cellular toxicity in complex biological models .
| Evidence Dimension | M1 and M3 Receptor EC50 |
| Target Compound Data | 7.0 nM (M1) and 11.0 nM (M3) |
| Comparator Or Baseline | Generic muscarinic agonists (typically micromolar range) |
| Quantified Difference | Nanomolar activation threshold (7-11 nM) |
| Conditions | In vitro muscarinic acetylcholine receptor activation assays |
Ensures precise, low-dose activation of cholinergic pathways, which is critical for high-fidelity neuropharmacological and smooth muscle research.
Because Arecoline hydrobromide exhibits 98.9% retention in pH 5.5 aqueous buffers over 72 hours and possesses high water solubility (up to 100 mM), it is the optimal precursor for formulating transdermal patches and sustained-release hydrogels. Its solid-state stability ensures that the active ingredient does not degrade during the manufacturing process, unlike the volatile free base [1].
The compound's potent nanomolar affinity for M1 (EC50 = 7.0 nM) and M3 (EC50 = 11.0 nM) receptors makes it an essential standard for high-throughput screening and neuropharmacological modeling. Researchers studying cholinergic pathways rely on the hydrobromide salt to deliver precise, reproducible receptor activation without the variability of unstable liquid analogs .
Arecoline hydrobromide is widely utilized in ex vivo tissue bath assays to induce smooth muscle contraction. Its crystalline purity and immediate solubility allow for the rapid preparation of exact molar concentrations, ensuring that dose-response curves in gastrointestinal or vascular tissue models are highly accurate and free from the solvent artifacts required to dissolve the free base [2].
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